Mal-amido-PEG3-C1-PFP ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C21H21F5N2O8 |

|---|---|

分子量 |

524.4 g/mol |

IUPAC名 |

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C21H21F5N2O8/c22-16-17(23)19(25)21(20(26)18(16)24)36-15(32)11-35-10-9-34-8-7-33-6-4-27-12(29)3-5-28-13(30)1-2-14(28)31/h1-2H,3-11H2,(H,27,29) |

InChIキー |

ZBIQVRXGRCZPMF-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

製品の起源 |

United States |

Foundational & Exploratory

Mal-amido-PEG3-C1-PFP Ester: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Mal-amido-PEG3-C1-PFP ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.

Core Chemical Structure and Properties

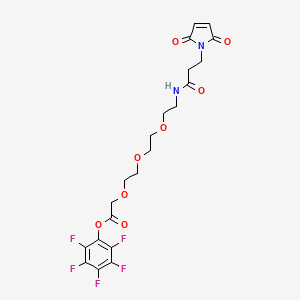

This compound is a non-cleavable linker composed of three key functional components: a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.[1][2] The "C1" designation refers to a one-carbon spacer adjacent to the PFP ester.

The maleimide terminus facilitates the covalent attachment to molecules containing sulfhydryl (thiol) groups, such as cysteine residues in proteins.[3] The PFP ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, for instance, the lysine (B10760008) residues on antibodies.[3] The triethylene glycol (PEG3) spacer enhances the solubility and stability of the resulting conjugate in aqueous environments.

A detailed diagram of the chemical structure is presented below:

Caption: Functional components of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁F₅N₂O₈ | [1] |

| Molecular Weight | 524.39 g/mol | [1] |

| Purity | >98% | [4] |

| CAS Number | 2101206-13-5 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF. Generally soluble in water and aqueous buffers up to ~10 mM for the Mal-(PEG)n-PFP ester class. | [3] |

| Stability | Moisture-sensitive. Store at -20°C with desiccant. PFP esters are more stable to hydrolysis in aqueous solutions compared to NHS esters. The maleimide group is stable at pH 6.5-7.5 but can undergo hydrolysis at pH > 7.5. | [3] |

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-step reaction process to link an amine-containing molecule (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a cytotoxic drug).

Materials and Reagents

-

This compound

-

Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Sulfhydryl-containing molecule (e.g., thiol-modified payload)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting columns or dialysis equipment for purification

Two-Step Conjugation Protocol

-

Reaction of PFP Ester with Amine-Containing Protein:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF. Do not prepare stock solutions for storage.

-

Add a 10- to 50-fold molar excess of the dissolved crosslinker to the amine-containing protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

Remove the excess, unreacted crosslinker using a desalting column or through dialysis against the conjugation buffer.

-

-

Reaction of Maleimide with Sulfhydryl-Containing Molecule:

-

Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated protein. The molar ratio should be optimized based on the desired final drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

The reaction can be quenched by adding a quenching reagent to cap any unreacted maleimide groups.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove any remaining small molecules.

-

Visualized Workflows and Relationships

Logical Relationship of Functional Groups

The following diagram illustrates the role of each functional group in the bioconjugation process.

Caption: Reactivity of this compound functional groups.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram outlines the typical experimental workflow for the synthesis of an ADC using this compound.

Caption: Workflow for the synthesis of an ADC.

References

An In-depth Technical Guide to the Mechanism and Application of Mal-amido-PEG3-C1-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional crosslinker, Mal-amido-PEG3-C1-PFP ester, a critical reagent in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). We will delve into its mechanism of action, the roles of its constituent parts, and provide structured data and protocols to facilitate its effective use in research and development.

Core Concepts: Understanding the Molecular Architecture

This compound is a precisely engineered molecule with distinct functional domains, each contributing to its utility as a crosslinker. The systematic name delineates its key components: a Mal eimide group, an amido linkage, a polyethylene (B3416737) glycol spacer of three units (PEG3 ), a single carbon alkyl chain (C1 ), and a P entaf luorop henyl (PFP ) ester . This non-cleavable linker is instrumental in creating stable conjugates.[1][2][3]

The core utility of this crosslinker lies in its heterobifunctional nature, allowing for the sequential and specific covalent bonding of two different types of molecules, typically a protein (like an antibody) and a payload molecule (like a cytotoxic drug).[4]

Mechanism of Action: A Tale of Two Reactive Ends

The functionality of this compound is dictated by its two terminal reactive groups: the maleimide (B117702) and the PFP ester. These groups react with distinct functional groups on target biomolecules, enabling precise control over the conjugation process.

The Maleimide Group: Targeting Thiols

The maleimide moiety is highly specific for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins. The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond.[5][] This reaction is most efficient within a pH range of 6.5 to 7.5.[4][7] At pH values above 7.5, the maleimide group can lose its specificity and may react with amines, such as the side chain of lysine (B10760008).[4][7]

The PFP Ester: Targeting Amines

The pentafluorophenyl (PFP) ester is a highly reactive acylating agent that targets primary and secondary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[8][9] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, rendering the PFP ester more reactive towards aminolysis and more resistant to hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters.[8] The optimal pH range for the reaction of PFP esters with amines is between 7 and 9.[4][9]

The following diagram illustrates the sequential conjugation process:

Caption: Sequential reaction mechanism of this compound.

The Role of the PEG3 Linker

The three-unit polyethylene glycol (PEG) spacer is a critical component that imparts several beneficial properties to the final conjugate:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the conjugate, which is particularly important when dealing with hydrophobic payloads.[10][11]

-

Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[12][13]

-

Improved Pharmacokinetics: PEGylation is a well-established method to increase the in vivo circulation half-life of biomolecules by reducing renal clearance and protecting against enzymatic degradation.[10][11]

-

Reduced Immunogenicity: The PEG linker can shield immunogenic epitopes on the conjugated molecules, potentially reducing an adverse immune response.[10]

Quantitative Data and Reaction Parameters

For successful bioconjugation, it is crucial to control the reaction conditions. The following table summarizes the key parameters for reactions involving this compound.

| Parameter | PFP Ester Reaction (Aminolysis) | Maleimide Reaction (Thiol Addition) |

| Target Functional Group | Primary/Secondary Amines (-NH2) | Sulfhydryls/Thiols (-SH) |

| Optimal pH Range | 7.0 - 9.0[4][9] | 6.5 - 7.5[4][7] |

| Resulting Bond | Amide | Thioether |

| Competing Reactions | Hydrolysis of PFP ester (rate increases with pH)[4][8] | Reaction with amines at pH > 7.5; Hydrolysis of maleimide at pH > 7.5[4][7] |

Kinetic studies comparing PFP esters to NHS esters have demonstrated the superior reactivity of PFP esters in aminolysis. For instance, a study on active ester polymer brush platforms showed a significantly faster pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) compared to a poly(N-hydroxysuccinimide-4-vinyl benzoate).[8]

Experimental Protocols

The following are generalized protocols for a two-step conjugation process using this compound. It is essential to optimize these protocols for specific applications.

Materials and Buffers

-

Amine-reactive conjugation buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5. Avoid buffers containing primary amines like Tris.[9]

-

Thiol-reactive conjugation buffer: PBS or HEPES buffer, pH 6.5-7.0, degassed to prevent thiol oxidation.

-

Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the this compound.[4][9]

-

Desalting Columns or Dialysis Cassettes: For purification steps.

Two-Step Conjugation Workflow

The following diagram outlines a typical two-step conjugation workflow, which is often preferred to ensure specificity.

Caption: A typical two-step bioconjugation workflow.

Step-by-Step Procedure

Step 1: Activation of Amine-Containing Molecule (Molecule A)

-

Prepare Molecule A at a concentration of 1-10 mg/mL in the amine-reactive conjugation buffer.

-

Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMF.[9]

-

Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Molecule A solution. The optimal ratio should be determined empirically.[4]

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Remove the excess, unreacted crosslinker using a desalting column or by dialyzing against the thiol-reactive conjugation buffer.

Step 2: Conjugation to Thiol-Containing Molecule (Molecule B)

-

Prepare Molecule B in the thiol-reactive conjugation buffer. If necessary, reduce any existing disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP, followed by purification to remove the reducing agent.

-

Add the maleimide-activated Molecule A from Step 1 to the solution of Molecule B.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

The final conjugate can be purified using methods such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted molecules.

Applications in Drug Development

The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs) .[1][2][3][11] ADCs are a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells.[2][3][14]

In a typical ADC, the monoclonal antibody (mAb) is the thiol-containing molecule, and the cytotoxic payload is the amine-containing molecule. The this compound acts as the linker, stably connecting the payload to the antibody.[14] The non-cleavable nature of this linker ensures that the payload remains attached to the antibody in circulation and is only released upon internalization and degradation of the entire ADC within the target cancer cell.

The following diagram illustrates the logical relationship in an ADC construct:

Caption: Logical structure of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a versatile and efficient heterobifunctional crosslinker with significant advantages for bioconjugation. Its PFP ester offers superior reactivity and stability for amine coupling, while the maleimide group provides high specificity for thiols. The integrated PEG3 spacer further enhances the properties of the final conjugate. A thorough understanding of its mechanism of action and careful optimization of reaction conditions are paramount for its successful application in the development of next-generation therapeutics like ADCs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. chempep.com [chempep.com]

- 11. purepeg.com [purepeg.com]

- 12. scbt.com [scbt.com]

- 13. precisepeg.com [precisepeg.com]

- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

A Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in the field of bioconjugation, enabling the covalent linkage of two different biomolecules with high precision and control.[1][2] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][3] This inherent asymmetry is crucial for orchestrating sequential and controlled conjugation reactions, thereby minimizing the formation of undesirable homodimers or polymers.[1][4]

The strategic design of these crosslinkers, comprising two different reactive ends separated by a spacer arm, allows for the specific targeting of different functional groups on biomolecules such as proteins, peptides, and nucleic acids.[4] The ability to selectively and efficiently join dissimilar molecules makes these crosslinkers invaluable for a wide array of applications, including the construction of antibody-drug conjugates (ADCs), the immobilization of biomolecules onto surfaces for biosensors, and the investigation of protein-protein interactions.[2][5]

Core Principles of Heterobifunctional Crosslinking

The utility of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process.[6] In a typical workflow, the first reactive group of the crosslinker is reacted with the first biomolecule. Following this initial reaction, any excess, unreacted crosslinker is removed. Subsequently, the second biomolecule is introduced to react with the second reactive group of the now-modified first biomolecule. This stepwise approach provides a high degree of control over the conjugation process, leading to more defined and homogeneous bioconjugates.[1]

The choice of a specific heterobifunctional crosslinker is dictated by several factors, including the functional groups available on the target biomolecules, the desired length and chemical nature of the spacer arm, and the requirements for cleavability and water solubility.[7][8] The spacer arm, in particular, can influence the properties of the final conjugate; for instance, polyethylene (B3416737) glycol (PEG) spacers can enhance water solubility and reduce immunogenicity.[9]

Common Heterobifunctional Crosslinker Chemistries

A diverse range of reactive chemistries are employed in heterobifunctional crosslinkers to target specific functional groups on biomolecules. Some of the most prevalent pairings include:

-

Amine-to-Sulfhydryl: This is one of the most widely utilized combinations. An N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines (e.g., on lysine (B10760008) residues), while a maleimide (B117702) group at the other end targets sulfhydryl groups (e.g., on cysteine residues).[4][10]

-

Amine-to-Carboxyl: These linkers typically employ a carbodiimide, such as EDC, to activate carboxyl groups, which then react with primary amines.[4]

-

"Click Chemistry" Crosslinkers: These modern crosslinkers utilize bioorthogonal reactions, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). A common example is a DBCO (dibenzocyclooctyne) group paired with an NHS ester, allowing for the conjugation of an amine-containing molecule to an azide-modified molecule.[11][12]

-

Photoreactive Crosslinkers: These crosslinkers contain a photoactivatable group, such as an aryl azide (B81097) or diazirine, at one end. This group remains inert until exposed to UV light, at which point it becomes highly reactive and can form a covalent bond with a nearby molecule, often non-specifically. This is particularly useful for capturing transient protein-protein interactions.[3]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker often depends on its specific physicochemical properties. The following table summarizes key quantitative data for several commonly used heterobifunctional crosslinkers.

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Water Soluble | Membrane Permeable |

| SMCC | NHS ester, Maleimide | 8.3 | 334.32 | No | Yes |

| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | 436.37 | Yes | No |

| MBS | NHS ester, Maleimide | 7.3 | 314.27 | No | Yes |

| Sulfo-MBS | Sulfo-NHS ester, Maleimide | 7.3 | 416.32 | Yes | No |

| GMBS | NHS ester, Maleimide | 6.8 | 280.23 | No | Yes |

| EMCS | NHS ester, Maleimide | 9.4 | 308.29 | No | Yes |

| LC-SPDP | NHS ester, Pyridyldithiol | 15.7 | 389.5 | No | Yes |

| Sulfo-LC-SPDP | Sulfo-NHS ester, Pyridyldithiol | 15.7 | 509.5 | Yes | No |

| ANB-NOS | NHS ester, Phenylazide | 7.7 | 305.20 | No | Yes |

| DBCO-PEG4-NHS ester | NHS ester, DBCO | 17.7 (approx.) | 649.68 | Yes | Yes |

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation using SMCC

This protocol outlines a two-step process for conjugating a sulfhydryl-containing small molecule drug to an antibody.[4]

Materials:

-

Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

-

SMCC crosslinker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Sulfhydryl-containing small molecule drug

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

-

Antibody Modification with SMCC: a. Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO.[4] b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[4] c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[4]

-

Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.[4]

-

Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody.[4] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]

-

Quenching (Optional): a. To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine. b. Incubate for 15 minutes at room temperature.[4]

-

Purification: a. Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.[4]

Protocol 2: Fluorescent Labeling of a Protein using an NHS-Ester-Maleimide Crosslinker

This protocol describes the labeling of a protein with a fluorescent probe that contains a sulfhydryl group.

Materials:

-

Protein with accessible primary amines (1-2 mg/mL in PBS, pH 7.2-7.5)

-

NHS-ester-PEG-Maleimide crosslinker

-

Sulfhydryl-containing fluorescent probe

-

Anhydrous DMSO

-

Desalting column

-

Reaction Buffer: PBS, pH 7.2-7.5

-

Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

-

Protein Activation with NHS-Ester-PEG-Maleimide: a. Prepare a 10 mM stock solution of the NHS-ester-PEG-Maleimide crosslinker in anhydrous DMSO. b. Add a 10- to 20-fold molar excess of the crosslinker to the protein solution. c. Incubate for 30-60 minutes at room temperature.

-

Removal of Excess Crosslinker: a. Purify the maleimide-activated protein using a desalting column equilibrated with PBS, pH 6.5-7.5.

-

Conjugation with Fluorescent Probe: a. Dissolve the sulfhydryl-containing fluorescent probe in a compatible solvent. b. Add a 5- to 10-fold molar excess of the fluorescent probe to the maleimide-activated protein. c. Incubate for 1-2 hours at room temperature in the dark.

-

Purification of the Labeled Protein: a. Remove excess, unreacted fluorescent probe using a desalting column or dialysis.

Protocol 3: Immobilization of a Protein onto a Surface using a Heterobifunctional Crosslinker

This protocol details the immobilization of a protein onto an amine-reactive surface.

Materials:

-

Amine-functionalized surface (e.g., glass slide, bead)

-

Heterobifunctional crosslinker with an NHS ester and a second reactive group (e.g., maleimide)

-

Protein with a functional group reactive to the second end of the crosslinker (e.g., sulfhydryl)

-

Activation Buffer: PBS, pH 7.5

-

Conjugation Buffer: PBS, pH 7.0

-

Blocking Buffer: 1 M ethanolamine (B43304) or 100 mM glycine (B1666218) in PBS, pH 7.5

Procedure:

-

Surface Activation: a. Dissolve the heterobifunctional crosslinker in a suitable solvent. b. Incubate the amine-functionalized surface with the crosslinker solution for 30-60 minutes at room temperature. c. Wash the surface thoroughly with the activation buffer to remove excess crosslinker.

-

Protein Immobilization: a. Dissolve the protein in the conjugation buffer. b. Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.

-

Blocking: a. Wash the surface with conjugation buffer to remove unbound protein. b. Incubate the surface with the blocking buffer for 30 minutes to quench any unreacted sites on the surface. c. Wash the surface again with PBS.

Visualization of Signaling Pathways and Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Bioconjugates created using heterobifunctional crosslinkers can be employed to study protein-protein interactions within the EGFR signaling cascade. For example, crosslinkers can be used to stabilize interactions between EGFR and its downstream signaling partners like Grb2, allowing for their identification and characterization.[13][14]

Caption: EGFR signaling pathway highlighting the use of crosslinkers.

G-Protein Coupled Receptor (GPCR) Signaling

Fluorescently labeled ligands, synthesized using heterobifunctional crosslinkers, are powerful tools for studying GPCR signaling. These bioconjugates allow for the visualization of ligand binding, receptor trafficking, and downstream signaling events in living cells.[15][16]

Caption: GPCR signaling studied with a fluorescent bioconjugate.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Development

The development of an ADC is a multi-step process that relies heavily on the precise chemistry afforded by heterobifunctional crosslinkers.[17][18]

Caption: Workflow for the development of an antibody-drug conjugate.

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. scbt.com [scbt.com]

- 3. Introduction to Crosslinking and Photoactivatable Reagents—Section 5.1 | Thermo Fisher Scientific - BR [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. DBCO-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]

- 12. DBCO-PEG4-NHS ester, 1427004-19-0 | BroadPharm [broadpharm.com]

- 13. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design of Experiments for Early-Stage Process Development of Antibody-Drug Conjugates: A CDMO Example [sartorius.com]

- 18. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

The Superiority of Pentafluorophenyl Esters in Amine Acylation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and synthetic chemistry, the efficient and specific formation of stable amide bonds is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been a popular choice for acylating primary amines. However, the emergence of pentafluorophenyl (PFP) esters has provided a superior alternative, offering significant advantages in terms of stability, reactivity, and overall reaction efficiency.[1] This in-depth technical guide explores the core principles of PFP ester reactions with primary amines, providing quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.

The PFP Ester Advantage: Enhanced Stability and Reactivity

PFP esters are active esters derived from the highly acidic pentafluorophenol.[2] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon of the ester exceptionally electrophilic and the pentafluorophenolate a superior leaving group.[1] This unique electronic configuration confers two key advantages over traditional NHS esters: greater resistance to hydrolysis and faster reaction kinetics with primary amines.[1][3]

Hydrolytic Stability: A Wider Experimental Window

A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments, a competing reaction that reduces the availability of the active ester for the desired amidation.[4] This instability necessitates the use of a larger excess of the NHS ester and can lead to lower yields and reproducibility. PFP esters, in contrast, exhibit markedly superior stability in aqueous media, providing a wider time frame for conjugation reactions and improving the reliability of experimental outcomes.[4][5]

While direct comparative half-life data under identical conditions can be difficult to find in the literature, studies on similar fluorinated phenyl esters, such as tetrafluorophenyl (TFP) esters, demonstrate their enhanced stability over NHS esters. For instance, at a pH of 10, the half-life of a TFP ester-terminated self-assembled monolayer was found to be almost 10-fold longer than that of its NHS counterpart.[6] This increased stability of fluorinated phenyl esters is a critical advantage, particularly when working with precious or dilute biomolecules.

Reaction Kinetics: Faster Amide Bond Formation

Kinetic studies have consistently demonstrated the superior reactivity of PFP esters towards aminolysis.[1] The highly activated nature of the PFP ester leads to significantly faster reaction rates with primary amines compared to other active esters. This rapid conjugation minimizes the potential for side reactions and allows for more efficient labeling, even at lower concentrations.

Quantitative Data: A Comparative Overview

To facilitate the selection of the most appropriate acylation reagent, the following tables summarize key quantitative data comparing the performance of PFP esters with other common active esters.

| Parameter | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |

| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester |

| Target | Primary and secondary amines | Primary amines | Primary amines | Primary amines |

| Bond Formed | Amide | Amide | Amide | Amidine |

| Optimal pH Range | 7.2 - 9.0[7][8] | 7.2 - 8.5[7] | 7.2 - 8.5[7] | 8.0 - 10.0[7] |

| Solubility | Generally requires organic solvent (DMSO, DMF)[9] | Generally requires organic solvent (DMSO, DMF) | Water-soluble[7] | Water-soluble |

| Hydrolytic Stability | More stable than NHS esters[3] | Prone to hydrolysis, especially at higher pH[4] | More stable than NHS esters in aqueous solution | Prone to hydrolysis |

| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[3] | Well-established chemistry with a wide variety of available reagents. | Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling.[7] | Reaction preserves the positive charge of the amine, which can be important for maintaining protein structure and function.[7] |

| Key Disadvantage | Can be more hydrophobic than NHS esters.[4] | Susceptible to hydrolysis, which can lead to lower reaction yields.[4] | Can still be susceptible to hydrolysis. | The resulting amidine bond is reversible at high pH. |

Table 1: General Performance Characteristics of Common Amine-Reactive Crosslinkers.

| Active Ester Platform | Amine | Pseudo-first-order rate constant (k') (s⁻¹) |

| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ |

| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ |

Table 2: Comparative Aminolysis Kinetics of PFP and NHS Ester Polymer Brush Platforms.[1]

| Active Ester on Self-Assembled Monolayer | pH | Half-life (t₁/₂) (minutes) |

| TFP Ester | 10.0 | 385 |

| NHS Ester | 10.0 | 39 |

Table 3: Comparative Hydrolytic Stability of TFP and NHS Esters on a Surface.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving PFP esters.

General Protocol for Bioconjugation to a Protein

This protocol outlines the fundamental steps for conjugating a PFP ester-activated molecule to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein solution in an amine-free buffer (e.g., 50-100 mM PBS, borate, or HEPES buffer, pH 7.2–8.5)[10]

-

PFP ester-activated molecule

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9]

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)[10]

-

Purification column (e.g., desalting column like Sephadex G-25)[9]

Procedure:

-

Prepare the Protein Solution:

-

Prepare the PFP Ester Solution:

-

Initiate the Conjugation Reaction:

-

Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring or vortexing. A molar ratio of PFP ester to free amine between 2:1 and 10:1 is a good starting point for optimization.[10]

-

Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.[10]

-

-

Quench the Reaction:

-

Purify the Conjugate:

-

Remove excess, unreacted PFP ester and byproducts using a desalting column or dialysis.[9]

-

-

Analyze the Conjugate:

-

Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE, HPLC, or mass spectrometry.[10]

-

Protocol for Antibody-Drug Conjugate (ADC) Preparation (Two-Step)

This protocol describes the preparation of an ADC using a heterobifunctional linker containing a PFP ester for reaction with an amine-containing payload.

Step 1: Preparation of the Linker-Payload Intermediate

-

Dissolve Reagents: Prepare stock solutions of the amine-containing cytotoxic payload and the PFP ester-containing linker in anhydrous DMSO or DMF.[13]

-

Reaction: Combine the payload and linker solutions. A molar excess of the linker is typically used to ensure complete consumption of the payload.[13]

-

Monitoring: Monitor the reaction progress by LC-MS or TLC.

-

Purification: Purify the linker-payload intermediate using chromatography.

Step 2: Conjugation to the Antibody

-

Prepare Antibody: Exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4) and adjust the concentration.[13]

-

Conjugation: Add a calculated molar excess of the purified linker-payload intermediate to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR) and requires optimization.[13]

-

Incubation: Incubate the reaction mixture under optimized conditions (e.g., temperature and time).

-

Purification: Purify the ADC to remove unconjugated antibody, excess linker-payload, and aggregates using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HICC).[13]

-

Characterization: Thoroughly characterize the ADC to determine DAR, purity, and aggregation levels.[13]

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes involved in PFP ester chemistry.

Applications in Drug Development

The superior properties of PFP esters have led to their widespread adoption in various areas of drug development.

-

Antibody-Drug Conjugates (ADCs): PFP esters are instrumental in linking potent cytotoxic drugs to monoclonal antibodies.[13] The stability of PFP esters allows for controlled and efficient conjugation, leading to more homogenous ADCs with predictable drug-to-antibody ratios (DARs). Recent studies have also shown that using PFP esters can lead to preferential labeling of the antibody light chain, resulting in AFCs with reduced aggregation and improved brightness.[14]

-

Peptide Synthesis: PFP esters of amino acids are used in both solid-phase and solution-phase peptide synthesis.[15] Their high reactivity leads to rapid coupling times and minimizes side reactions, which is particularly beneficial for the synthesis of long or complex peptides.[15]

-

PEGylation: PFP esters are commonly used to attach polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides.[9][11] PEGylation can improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics, and the efficiency of PFP ester chemistry ensures high yields of the desired PEGylated product.

Conclusion

Pentafluorophenyl esters represent a significant advancement in amine-reactive chemistry, offering researchers a more stable and reactive tool for the formation of amide bonds.[1] Their enhanced resistance to hydrolysis and rapid reaction kinetics translate into higher yields, greater reproducibility, and a wider experimental window compared to traditional reagents like NHS esters. For professionals in drug development and other scientific fields requiring robust and reliable conjugation methods, the adoption of PFP esters can lead to significant improvements in experimental outcomes, accelerating the pace of discovery and innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]

- 3. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. broadpharm.com [broadpharm.com]

- 10. precisepeg.com [precisepeg.com]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of Maleimide-Thiol Conjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The selective and efficient covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the arsenal (B13267) of bioconjugation techniques, the reaction between a maleimide (B117702) and a sulfhydryl (thiol) group stands out for its high degree of specificity, rapid reaction kinetics under mild physiological conditions, and the formation of a stable covalent bond. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, delving into its core chemistry, critical experimental parameters, potential side reactions, and its pivotal role in the advancement of targeted therapeutics and other biomedical applications.

The Core Chemistry: A Michael Addition Reaction

The fundamental reaction between a maleimide and a thiol group proceeds through a Michael addition mechanism.[1][2] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This nucleophilic attack leads to the formation of a stable thioether bond, effectively linking the thiol-containing molecule to the maleimide-functionalized entity.[3][4] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5, making it an ideal method for the site-specific modification of cysteine residues in proteins and peptides.[4][5][6] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[5][6]

Quantitative Data Summary

The efficiency and outcome of the maleimide-thiol conjugation are influenced by several quantitative parameters. The following tables summarize key data points to facilitate experimental design and optimization.

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing side reactions like maleimide hydrolysis and reaction with amines.[1][4][5] |

| Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed overnight at 4°C or for 1-2 hours at room temperature.[3][7] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion for protein labeling.[8][9] However, for specific conjugations, this ratio may be optimized. For instance, a 2:1 ratio was optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[3][6] |

| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient labeling.[3][10][11] |

| Reducing Agent (TCEP) Molar Excess | 50 to 100-fold | Used to reduce disulfide bonds prior to conjugation.[3][10] |

Critical Experimental Parameters and Considerations

Successful maleimide-thiol conjugation hinges on the careful control of several experimental factors to maximize the yield of the desired conjugate and minimize unintended side reactions.

-

pH Control : Maintaining the reaction pH between 6.5 and 7.5 is critical.[1][4] Below this range, the reaction rate slows considerably, while at pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can start to react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[5][12]

-

Exclusion of Oxygen : Thiols are prone to oxidation, which results in the formation of disulfide bonds that are unreactive towards maleimides.[1][11] To prevent this, it is essential to use degassed buffers and to flush reaction vessels with an inert gas, such as nitrogen or argon.[3][10][11]

-

Reduction of Disulfide Bonds : In many proteins, cysteine residues exist as disulfide bridges, which are unreactive with maleimides.[9][11] Therefore, a prereduction step using a reducing agent is often necessary. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not need to be removed before the addition of the maleimide reagent.[6][12]

-

Maleimide Stability : Maleimide reagents are susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH.[5] The hydrolyzed maleimide is unreactive towards thiols.[1][5] Therefore, it is recommended to prepare solutions of maleimide-functionalized molecules immediately before use or to store them in an anhydrous organic solvent like DMSO or DMF.[3][12]

Potential Side Reactions and Mitigation Strategies

While highly selective, the maleimide-thiol reaction is not without potential side reactions that can lead to product heterogeneity and loss of function.

-

Maleimide Hydrolysis : As mentioned, the maleimide ring can be hydrolyzed to form an unreactive maleamic acid derivative.[1] This can be minimized by working within the optimal pH range of 6.5-7.5 and using freshly prepared maleimide solutions.[1]

-

Retro-Michael Reaction (Thiol Exchange) : The thioether bond formed is not completely irreversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in vivo.[12][13] This can lead to the transfer of the conjugated payload to other molecules, resulting in off-target effects.[12] Strategies to overcome this include the hydrolysis of the thiosuccinimide ring after conjugation to form a more stable derivative.[14]

-

Thiazine (B8601807) Rearrangement : When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine residue, the resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[1][2][15] This side reaction is pH-dependent and can be avoided by performing the conjugation at a more acidic pH or by avoiding conjugation to N-terminal cysteines with a free amino group.[15]

Experimental Protocols

The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Protocol 1: Reduction of Protein Disulfide Bonds

-

Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3][10][11]

-

Prepare a fresh stock solution of TCEP in the same degassed buffer.

-

Add a 50- to 100-fold molar excess of TCEP to the protein solution.[3][10]

-

Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[3]

Protocol 2: Maleimide-Thiol Conjugation

-

Immediately prior to use, dissolve the maleimide-activated reagent in a suitable anhydrous solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[3][11]

-

Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution.[8][9]

-

Flush the reaction vial with an inert gas, seal, and mix thoroughly.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3][11] If using a fluorescent maleimide, protect the reaction from light.

-

Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC) to remove excess, unreacted maleimide and reducing agent.[3][10][11]

Protocol 3: Determination of Degree of Labeling (DOL)

-

Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorption wavelength of the conjugated label.[8][16]

-

The Degree of Labeling (DOL), which is the average number of label molecules conjugated to each protein molecule, can then be calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[8]

Visualizations

The following diagrams illustrate key pathways and workflows related to maleimide-thiol chemistry.

Caption: The Michael addition reaction between a maleimide and a thiol group.

Caption: A typical experimental workflow for maleimide-thiol bioconjugation.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A prominent and impactful application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1][17][] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells.[1] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen. The maleimide-thiol reaction is frequently employed to attach the cytotoxic payload to the antibody.[1][19] This is often accomplished by engineering cysteine residues into the antibody at specific sites. The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1] This site-specific conjugation is crucial for the safety and efficacy of the ADC.

Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker.

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in the fields of bioconjugation and drug development.[1] Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[1] A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 9. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creativepegworks.com [creativepegworks.com]

- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biotium.com [biotium.com]

- 17. nbinno.com [nbinno.com]

- 19. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

The Pivotal Role of PEG Spacers in Advancing Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's overall efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers has emerged as a key strategy to overcome significant challenges in ADC development. This guide provides a comprehensive overview of the multifaceted role of PEG spacers in the design and function of next-generation ADCs.

Enhancing Solubility and Stability

A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads.[1][2] This hydrophobicity can lead to aggregation of the ADC, compromising its stability, efficacy, and safety.[1] PEG, being a hydrophilic and biocompatible polymer, acts as a "shield" for the hydrophobic drug, significantly improving the overall solubility and stability of the ADC construct.[3][4] This enhanced solubility is crucial for several reasons:

-

Prevents Aggregation: By masking the hydrophobic payload, PEG linkers prevent the formation of ADC aggregates, which can lead to rapid clearance from circulation and potential immunogenicity.[1][3]

-

Facilitates Higher Drug-to-Antibody Ratios (DAR): The improved solubility allows for the attachment of a higher number of drug molecules per antibody (a higher DAR) without causing aggregation.[3][5] This is particularly important for increasing the potency of the ADC, especially against tumors with low antigen expression.[1][6] Clinical data suggests that while very high DARs (above ~6) can lead to rapid clearance, optimized DARs (2–4) provide a balance of potency and half-life, a balance that is more readily achieved with the aid of PEG linkers.[3]

Improving Pharmacokinetics and Biodistribution

The pharmacokinetic (PK) profile of an ADC, which includes its circulation half-life, clearance rate, and biodistribution, is a critical determinant of its therapeutic window. PEG spacers play a significant role in modulating these properties.

-

Prolonged Circulation Half-Life: The PEG chain forms a "hydration shell" around the ADC, increasing its hydrodynamic size.[3][7] This increased size reduces renal clearance, leading to a longer circulation half-life.[7][8]

-

Reduced Non-Specific Clearance: The hydrophilic nature of PEG reduces non-specific interactions with other proteins and cells, leading to slower plasma clearance.[3][9] Studies have shown a clear relationship between PEG chain length and ADC clearance, with longer PEG chains generally resulting in slower clearance rates.[10]

-

Enhanced Tumor Targeting: A longer circulation time allows for greater accumulation of the ADC at the tumor site, leading to improved on-target efficacy.[3][11]

Mitigating Toxicity and Immunogenicity

The safety profile of an ADC is paramount. PEG spacers contribute to a more favorable safety profile through several mechanisms:

-

Reduced Off-Target Toxicity: By shielding the cytotoxic payload and reducing non-specific uptake by healthy tissues, PEG linkers can significantly decrease off-target toxicity.[6][12]

-

Lowered Immunogenicity: PEGylation can mask potential epitopes on both the antibody and the payload, reducing the risk of an immune response against the ADC.[3][4] This is crucial for maintaining the therapeutic efficacy of the ADC over multiple treatment cycles.

The Importance of PEG Spacer Characteristics

The specific characteristics of the PEG spacer, such as its length, structure (linear vs. branched), and point of attachment, can be fine-tuned to optimize the properties of the ADC.

-

Monodisperse vs. Polydisperse PEG: Conventional PEGs are polydisperse, meaning they consist of a mixture of chains with varying lengths. This heterogeneity can lead to a lack of uniformity in the final ADC product.[3][4] In contrast, monodisperse PEGs, which have a single, defined molecular weight, allow for the production of homogeneous ADCs with consistent properties, leading to improved manufacturing reproducibility and a better-defined safety profile.[3][9]

-

Linear vs. Branched PEG: Branched PEG linkers offer the advantage of attaching multiple drug molecules at a single conjugation site, which can be a strategy to increase the DAR while potentially minimizing the impact on the antibody's binding affinity.[1][]

-

PEG Chain Length: The length of the PEG chain is a critical parameter that needs to be optimized. While longer chains can improve PK properties, they may also negatively impact the cytotoxic activity of the payload or hinder its release within the target cell.[8][11] Therefore, a balance must be struck to achieve the desired therapeutic index.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, illustrating the impact of PEG spacers on ADC properties.

Table 1: Effect of PEG Chain Length on ADC Pharmacokinetics

| ADC Construct | PEG Size | Half-Life Extension (fold increase) | Clearance Rate (relative to non-PEGylated) | Reference |

| ZHER2-PEG4K-MMAE | 4 kDa | 2.5 | Slower | [8] |

| ZHER2-PEG10K-MMAE | 10 kDa | 11.2 | Slower | [8] |

| DAR 8 ADC | PEG < 8 units | - | Rapid | [10] |

| DAR 8 ADC | PEG ≥ 8 units | - | Slower, approaching parental antibody | [10] |

Table 2: Effect of PEG Chain Length on In Vitro Cytotoxicity

| ADC Construct | PEG Size | Cytotoxicity Reduction (fold increase in IC50) | Reference |

| ZHER2-PEG4K-MMAE | 4 kDa | 4.5 - 6.5 | [8] |

| ZHER2-PEG10K-MMAE | 10 kDa | 22 - 22.5 | [8] |

Experimental Protocols

Synthesis of a PEGylated Drug-Linker

This protocol describes the general steps for synthesizing a drug-linker construct incorporating a PEG spacer, for subsequent conjugation to an antibody.

Materials:

-

Cytotoxic drug with a reactive functional group (e.g., amine, hydroxyl)

-

Heterobifunctional PEG linker (e.g., Maleimide-PEG-NHS ester)

-

Organic solvent (e.g., Dimethylformamide - DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (MS) for characterization

Procedure:

-

Dissolve the cytotoxic drug in an appropriate volume of anhydrous DMF.

-

Add the heterobifunctional PEG linker to the solution in a slight molar excess (e.g., 1.1 equivalents).

-

Add a base, such as TEA or DIPEA (2-3 equivalents), to the reaction mixture to facilitate the reaction.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically 2-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Purify the resulting PEGylated drug-linker using preparative HPLC.

-

Characterize the purified product by MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

ADC Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the conjugation of a PEGylated drug-linker (containing a maleimide (B117702) group) to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., Phosphate Buffered Saline - PBS)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

-

PEGylated drug-linker with a maleimide group

-

Quenching agent (e.g., N-acetylcysteine)

-

Size Exclusion Chromatography (SEC) system for purification

Procedure:

-

Incubate the monoclonal antibody with a controlled molar excess of a reducing agent like TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

Remove the excess reducing agent using a desalting column.

-

Immediately add the purified PEGylated drug-linker (dissolved in a small amount of a co-solvent like DMSO if necessary) to the reduced antibody solution in a slight molar excess over the available thiol groups.

-

Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.

-

Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC.

-

Characterize the purified ADC to determine the average DAR, aggregation levels, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and LC-MS.[14][15]

Visualizations

Signaling Pathway: ADC Mechanism of Action

References

- 1. adcreview.com [adcreview.com]

- 2. adcreview.com [adcreview.com]

- 3. labinsights.nl [labinsights.nl]

- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. purepeg.com [purepeg.com]

- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 14. blog.crownbio.com [blog.crownbio.com]

- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Key features of pentafluorophenyl (PFP) esters in protein modification.

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics, drug development, and diagnostics, the precise and efficient modification of proteins is paramount. The choice of coupling chemistry can significantly impact the outcome of an experiment, influencing conjugation efficiency, product stability, and biological activity. While N-hydroxysuccinimide (NHS) esters have long been a staple for amine-reactive protein modification, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and selectivity. This technical guide provides an in-depth exploration of the core features of PFP esters, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their protein modification endeavors.

Core Advantages of PFP Esters

PFP esters are active esters derived from pentafluorophenol (B44920) and are utilized to couple carboxylic acids to primary and secondary amines, forming stable amide bonds.[1] The key to their enhanced performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This chemical characteristic renders the carbonyl carbon more electrophilic, making it more susceptible to nucleophilic attack by amines, and establishes the pentafluorophenolate as an excellent leaving group.[1]

The primary advantages of employing PFP esters over other active esters, particularly the commonly used NHS esters, include:

-

Enhanced Stability: PFP esters exhibit significantly greater resistance to hydrolysis in aqueous environments.[1][2] This is a critical advantage as hydrolysis is a competing reaction that deactivates the ester, reducing the efficiency of the desired protein conjugation.[1] The higher stability of PFP esters is especially crucial when working with precious or limited quantities of biomolecules.[1]

-

Increased Reactivity: PFP esters demonstrate faster reaction kinetics with amines (aminolysis).[1] This heightened reactivity leads to more efficient conjugations, often requiring shorter reaction times and milder conditions.[1]

-

Improved Yields and Reproducibility: The combination of higher stability and reactivity results in greater reaction efficiency, leading to higher conjugation yields and more consistent, reproducible results.[1]

-

Potential for Site-Specific Labeling: Research has shown that PFP esters can provide preferential labeling of specific lysine (B10760008) residues on native monoclonal antibodies, offering a straightforward method to achieve more homogeneously labeled antibody-fluorophore conjugates with improved properties.[3]

Quantitative Comparison of Active Esters

The superiority of PFP esters can be quantitatively demonstrated through comparative studies of their reactivity and stability.

| Parameter | PFP Ester | NHS Ester | TFP Ester | Pentachlorophenyl (PCP) Ester | Nitrophenyl (ONp) Ester |

| Pseudo-first-order rate constant for aminolysis (s⁻¹) | 2.46 x 10⁻¹ | 3.49 x 10⁻³ | - | - | - |

| Relative Coupling Speed | ~32x faster than OPCP | - | - | 1 | ~0.03x |

| Relative Coupling Speed | ~111x faster than ONp | - | - | ~3.4x | 1 |

| Hydrolytic Stability | More stable | Less stable | More stable | - | - |

Data compiled from a comparative study of active ester polymer brush platforms and other kinetic studies.[1][4]

The stability of active esters is also highly dependent on pH. While PFP esters are generally more stable than NHS esters, their rate of hydrolysis will also increase with higher pH.[5]

| pH | Half-life of NHS ester |

| ≤ 7 | Hours |

| 8 | Minutes |

This table illustrates the general trend of increasing hydrolysis rate with increasing pH for active esters.[2]

Experimental Protocols for Protein Modification with PFP Esters

The following protocols provide a general framework for the conjugation of PFP ester-activated molecules to proteins. Optimization may be required based on the specific protein and labeling reagent.

General Protocol for Protein Conjugation

This protocol is suitable for general protein labeling with a PFP ester-activated reagent (e.g., a fluorophore or biotin).

Materials:

-

Protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5 or PBS, pH 7.2-7.4).[6][7]

-

PFP ester-activated reagent.

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).[6][8]

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[1]

-

Purification tools (e.g., size-exclusion chromatography column or dialysis cassette).[1][8]

Procedure:

-

Prepare the Protein Solution:

-

Prepare the PFP Ester Solution:

-

PFP esters are moisture-sensitive.[5][9] Equilibrate the reagent vial to room temperature before opening to prevent condensation.[8][9]

-

Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[6] Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.[8][9]

-

-

Initiate the Conjugation Reaction:

-

Quench the Reaction:

-

Purify the Conjugate:

-

Characterization:

-

Determine the degree of labeling (DOL) using an appropriate method, such as spectrophotometry for a fluorophore or a HABA assay for biotin.[1]

-

Protocol for Comparing the Hydrolytic Stability of Active Esters

This protocol allows for a direct comparison of the stability of PFP esters against other active esters like NHS esters in an aqueous buffer.

Materials:

-

PFP ester, NHS ester, and other active esters of interest.

-

Anhydrous, water-miscible organic solvent (e.g., acetonitrile (B52724) or DMSO).

-

Reaction buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate, pH 8.5).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

-

Prepare Stock Solutions:

-

Prepare stock solutions of each active ester in the organic solvent.

-

-

Initiate Hydrolysis:

-

Dilute each active ester stock solution into the reaction buffer to a final concentration of 1 mM.[1]

-

-

Monitor Hydrolysis by HPLC:

-

Immediately inject a sample (t=0) into the HPLC system.

-

Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[1]

-

Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm).[1]

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).[1]

-

-

Data Analysis:

-

Calculate the half-life of each active ester under the tested conditions by plotting the peak area of the active ester versus time.

-

Visualizing PFP Ester Chemistry and Workflows

Diagrams created using the DOT language provide clear visual representations of the chemical principles and experimental processes involved in protein modification with PFP esters.

Reaction Mechanism

Caption: General reaction scheme for protein modification using PFP esters.

Experimental Workflow

Caption: A typical experimental workflow for protein conjugation with PFP esters.

Logical Advantages of PFP Esters

Caption: The logical flow of advantages offered by PFP esters in bioconjugation.

Conclusion

Pentafluorophenyl esters represent a robust and reliable choice for amine-reactive conjugation reactions, offering clear advantages over traditional reagents like NHS esters.[1] Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility.[1] For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation and peptide synthesis protocols, the adoption of PFP esters can lead to significant performance benefits, ultimately accelerating discovery and innovation in the life sciences.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentafluorophenol and its derivatives [en.highfine.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. resources.tocris.com [resources.tocris.com]

- 8. broadpharm.com [broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

Technical Guide: Mal-amido-PEG3-C1-PFP Ester for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Mal-amido-PEG3-C1-PFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its application in experimental settings.

| Parameter | Value | Reference |

| CAS Number | 2101206-13-5 | [1] |

| Molecular Weight | 524.39 | [1] |

| Molecular Formula | C21H21F5N2O8 | [1] |

Introduction to a Versatile Crosslinker

This compound is a non-cleavable linker featuring a maleimide (B117702) group at one end and a pentafluorophenyl (PFP) ester at the other, separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for the sequential and specific conjugation of two different molecules. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the PFP ester efficiently acylates primary and secondary amines, such as those on lysine (B10760008) residues.

The inclusion of the hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, which can be advantageous for improving the pharmacokinetic properties of biotherapeutics. PFP esters are noted for being less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.

Reaction Mechanism and Workflow

The utility of this compound lies in its ability to facilitate a two-step conjugation process. First, the PFP ester reacts with an amine-containing molecule. Subsequently, the maleimide end of the linker is available to react with a thiol-containing molecule.

Caption: Two-step bioconjugation using this compound.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions is often necessary for specific applications.

Protocol 1: PFP Ester Reaction with an Amine-Containing Molecule

This protocol outlines the procedure for activating an amine-containing molecule with the PFP ester end of the linker.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule drug)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Preparation of PFP Ester Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the solution of the amine-containing molecule. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To terminate the reaction, add the quenching solution and incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted PFP ester and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

Protocol 2: Maleimide Reaction with a Thiol-Containing Molecule

This protocol describes the conjugation of the maleimide-activated molecule (from Protocol 1) to a thiol-containing molecule.

Materials:

-

Maleimide-activated molecule

-

Thiol-containing molecule (e.g., antibody with reduced disulfides)

-

Reaction Buffer: Phosphate buffer, pH 6.5-7.5, often containing EDTA to prevent disulfide bond re-formation.

-

Reducing agent (if necessary, for antibody disulfide reduction): e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Thiol-Containing Molecule: If starting with a protein with disulfide bonds (e.g., an antibody), reduce the disulfides using a suitable reducing agent like TCEP or DTT. This is typically done by incubating the protein with a molar excess of the reducing agent for 30-60 minutes at 37°C. The excess reducing agent must then be removed, for example, by a desalting column.

-

Reaction: Combine the maleimide-activated molecule with the thiol-containing molecule in the Reaction Buffer. A slight molar excess of the maleimide-activated molecule is often used.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final bioconjugate to remove any unreacted components using a method such as size-exclusion chromatography.

Caption: General experimental workflow for a two-step bioconjugation.

Applications in Antibody-Drug Conjugate (ADC) Development

This compound is particularly well-suited for the synthesis of ADCs. In a common strategy, the PFP ester end is used to attach a potent cytotoxic drug (payload) that has an available amine group. The resulting maleimide-activated drug-linker is then conjugated to a monoclonal antibody that has been engineered to contain free cysteine residues or has had its native disulfide bonds partially reduced. This approach allows for the site-specific placement of the drug, leading to more homogeneous ADC preparations with a defined drug-to-antibody ratio (DAR).

Caption: General mechanism of action for an antibody-drug conjugate.

References

Applications of PEGylation in Therapeutic Protein Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This modification offers a multitude of advantages, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of protein-based therapeutics. This guide provides a comprehensive technical overview of the applications of PEGylation, including its impact on drug efficacy, detailed experimental protocols, and the underlying biological mechanisms.

Core Principles and Advantages of PEGylation

PEGylation involves the chemical conjugation of one or more PEG chains to a protein molecule. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, and its attachment to a protein can confer several beneficial properties.[1] The primary advantages of PEGylation include:

-

Extended Circulating Half-Life: By increasing the hydrodynamic size of the protein, PEGylation reduces its renal clearance, thereby prolonging its presence in the bloodstream.[2][3] This leads to a less frequent dosing regimen, improving patient compliance.

-

Reduced Immunogenicity: The PEG chains can mask immunogenic epitopes on the protein surface, reducing the likelihood of an immune response and the formation of anti-drug antibodies (ADAs).[2][4][5]

-

Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, increasing their stability in vivo and in vitro.[6]

-

Improved Solubility: For hydrophobic proteins, PEGylation can significantly enhance their solubility in aqueous solutions.[1][4]

Quantitative Impact of PEGylation on Therapeutic Proteins

The effects of PEGylation on the pharmacokinetic and pharmacodynamic properties of therapeutic proteins can be quantified. The following tables summarize key data from various studies, highlighting the significant improvements achieved through this technology.

Table 1: Effect of PEGylation on Protein Half-Life

| Therapeutic Protein | Native Half-Life | PEGylated Half-Life | Fold Increase | PEG Size (kDa) | Reference(s) |

| Interferon alfa-2a | 2.3 hours | 50 hours | ~22 | 40 (branched) | [7] |